

The Rising Therapeutic Potential of Quinoline-3-Carboxylate Esters: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-3-carboxylate

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The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged heterocyclic family, quinoline-3-carboxylate esters and their derivatives are emerging as a versatile and potent class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their antimicrobial and anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts in this promising area.

Biological Activities of Quinoline-3-Carboxylate Derivatives

Quinoline-3-carboxylate esters and their related amides and carboxylic acids have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The following tables summarize the quantitative data from various studies, offering a comparative view of the activity of different derivatives.

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.^[1] The minimum inhibitory

concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Antimicrobial Activity of Quinoline-3-Carboxylate Derivatives

Compound Class	Specific Derivative/Substituents	Target Organism(s)	MIC (µg/mL)	Reference(s)
Quinoline-3-Carboxylic Acids	1-cyclopropyl-6-fluoro-7-(piperazinyl)-quinoline-3-carboxylic acid	Escherichia coli	0.25	[2]
1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)-quinoline-3-carboxylic acid	Gram-negative organisms	Generally potent	[3]	
8-substituted quinoline-3-carboxylic acids	Gram-positive & Gram-negative bacteria	Varies with substitution	[3]	
Quinoline-based Hybrids	Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate derivatives	Leishmania infantum	EC50 values reported	[1]
N-methylbenzofuro[3,2-b]quinoline derivatives	Vancomycin-resistant E. faecium	4	[1]	
Quinolidene-rhodanine conjugates	Mycobacterium tuberculosis H37Ra (dormant)	IC50: 2.2 - 10	[1]	
Quinolidene-rhodanine conjugates	Mycobacterium tuberculosis H37Ra (active)	IC50: 1.9 - 6.9	[1]	
Quinolinequinones	QQ1, QQ5, QQ6	Staphylococcus aureus	1.22	[4]

QQ6	Enterococcus faecalis	4.88	[4]	
α -aminophosphonates with quinoline moiety	Compounds 9e, 9g, 9h, 9i	Gram-positive bacteria	0.25 - 128	[5]
Compounds 9f, 9g, 9h, 10k, 10l	Gram-negative bacteria	0.25 - 128	[5]	
Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l	Fungi	0.25 - 32	[5]	
Quinoline-based Hydroxyimidazolium Hybrids	Compound 7b	Staphylococcus aureus	2	[6]
Compound 7b	Mycobacterium tuberculosis H37Rv	10	[6]	

Anticancer Activity

The anticancer effects of quinoline-3-carboxylate derivatives are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These compounds have been shown to target receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, as well as downstream pathways like PI3K/Akt/mTOR.[7][8] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Quinoline-3-Carboxylate Derivatives

Compound Class	Specific Derivative/Substituents	Cancer Cell Line(s)	IC50 (μM)	Target/Mechanism	Reference(s)
Quinoline-3-Carboxamides	Furan derivative 5o	MCF-7 (Breast)	3.355	EGFR inhibitor (IC50 = 2.61 μM)	[9]
Thiophene derivative 6b	MCF-7 (Breast)	5.069	EGFR inhibitor (IC50 = 0.49 μM)	[9]	
Benzyloxy derivative 10	MCF-7 (Breast)	10.85	EGFR inhibitor (IC50 = 1.73 μM)	[9]	
Derivative 8b	MCF-7 (Breast)	0.839	EGFR inhibitor	[9]	
2,4-disubstituted quinoline-3-carboxylic acids	Compound 2f	MCF-7 (Breast), K562 (Leukemia)	Micromolar range	Selective for cancer cells	[10]
Compound 2l	MCF-7 (Breast), K562 (Leukemia)	Micromolar range	Selective for cancer cells	[10]	
2,4-bis((E)-styryl)quinoline-3-carboxylates	Compound 3h	A549 (Lung), HT29 (Colon)	1.53 (A549), 1.50 (HT29)	-	[11]
Compound 3k	A549 (Lung), HT29 (Colon)	1.38 (A549), 0.77 (HT29)	-	[11]	

Compound 3t	A549 (Lung), HT29 (Colon)	2.36 (A549), 0.97 (HT29)	-	[11]
Quinoline-5-Sulfonamides	8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)	C-32 (Melanoma), A549 (Lung), MDA-MB-231 (Breast)	Comparable to cisplatin/doxorubicin	- [12]
4-oxo-quinoline-3-carboxamide derivatives	Compounds 89, 90	ACP-03 (Gastric)	Potent	Topoisomerase II inhibition [13]
3,6-disubstituted quinoline	Compound 26	MKN45 (Gastric)	0.093	c-Met inhibitor (IC ₅₀ = 9.3 nM) [8]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for the evaluation of the biological activity of novel compounds. This section provides detailed protocols for three key assays commonly used in the study of quinoline-3-carboxylate esters.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

- Preparation of Materials:
 - Test Compound: Prepare a stock solution of the quinoline-3-carboxylate ester in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
- Microorganism: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
- Assay Procedure:
 - Dispense 100 μ L of the appropriate broth into each well of a 96-well plate.
 - Add 100 μ L of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
 - Inoculate each well with 10 μ L of the prepared microbial suspension.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
- Reading and Interpretation:
 - The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol for MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the quinoline-3-carboxylate ester in culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
 - Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition and Incubation:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the medium from the wells.
 - Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Protocol for DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

- Reaction Setup:
 - Prepare a reaction mixture containing gyrase assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
 - The final reaction volume is typically 20-30 μ L.
- Enzyme Addition and Incubation:
 - Initiate the reaction by adding a purified DNA gyrase enzyme.
 - Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).
 - Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination and Gel Electrophoresis:
 - Stop the reaction by adding a stop solution containing a loading dye and a chelating agent like EDTA.
 - Load the samples onto a 1% agarose gel.
 - Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Visualization and Analysis:
 - Stain the gel with an intercalating dye such as ethidium bromide.
 - Visualize the DNA bands under UV light.

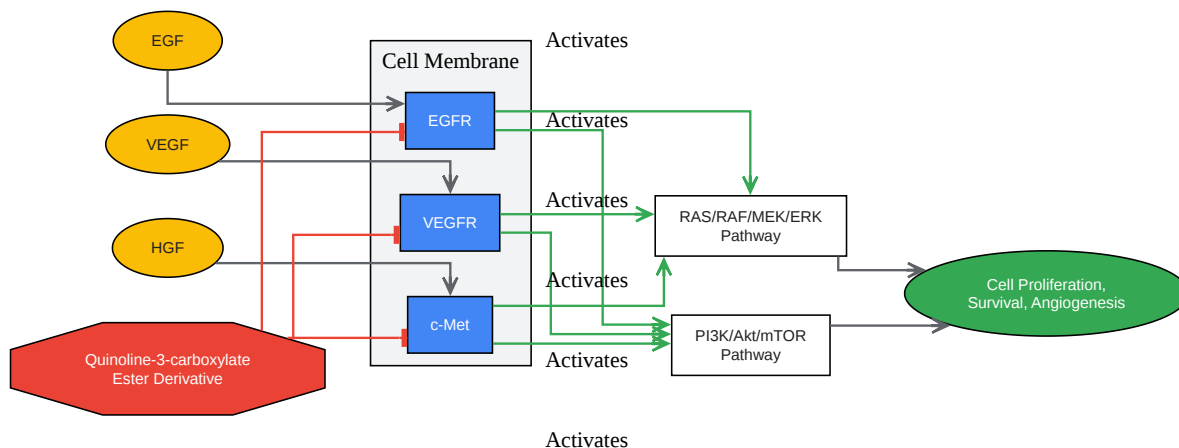
- The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA compared to the positive control.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoline-3-carboxylate derivatives is rooted in their ability to interfere with critical cell signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).^[7]^[8] These receptors play crucial roles in cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, quinoline derivatives can halt the downstream signaling cascades.

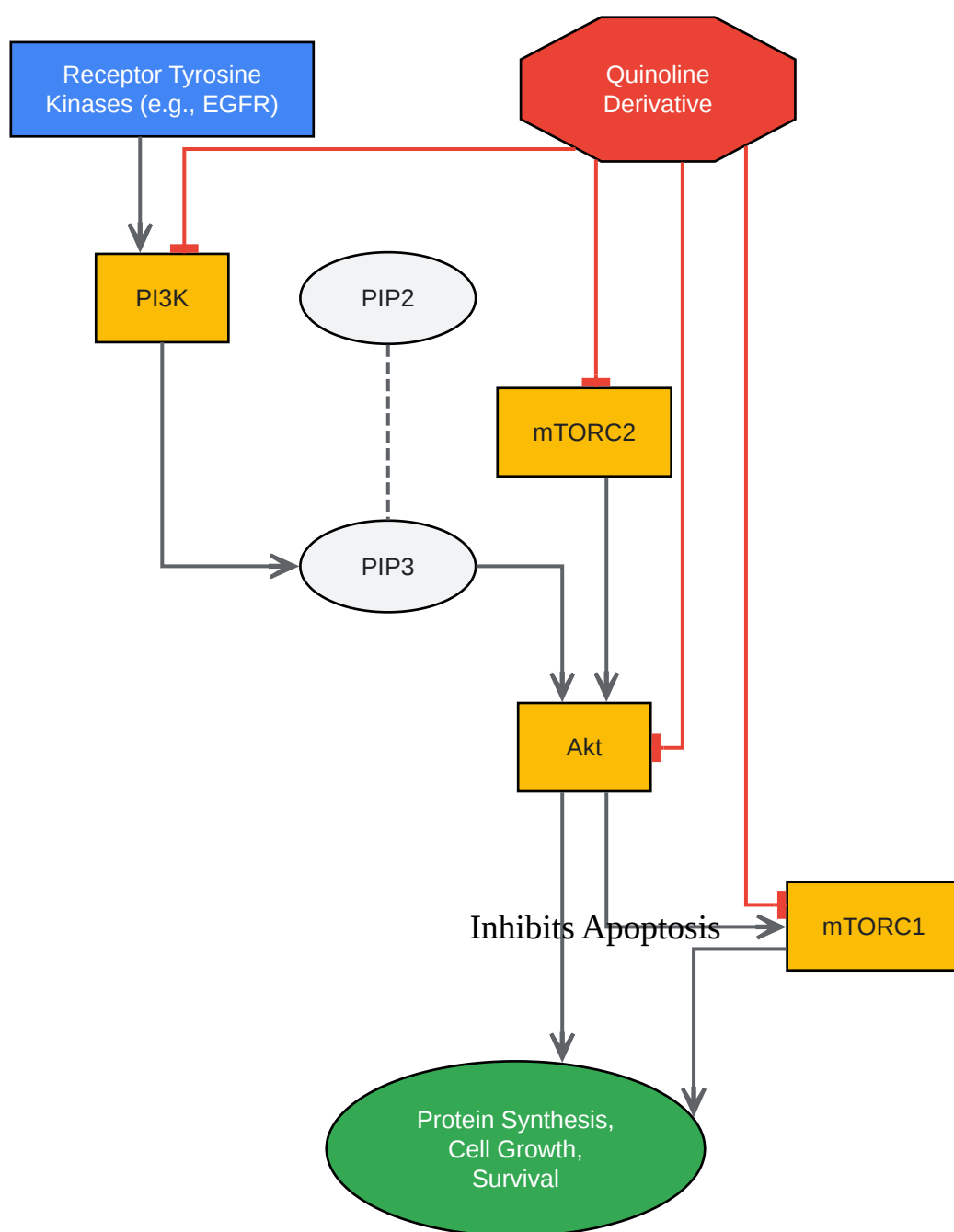


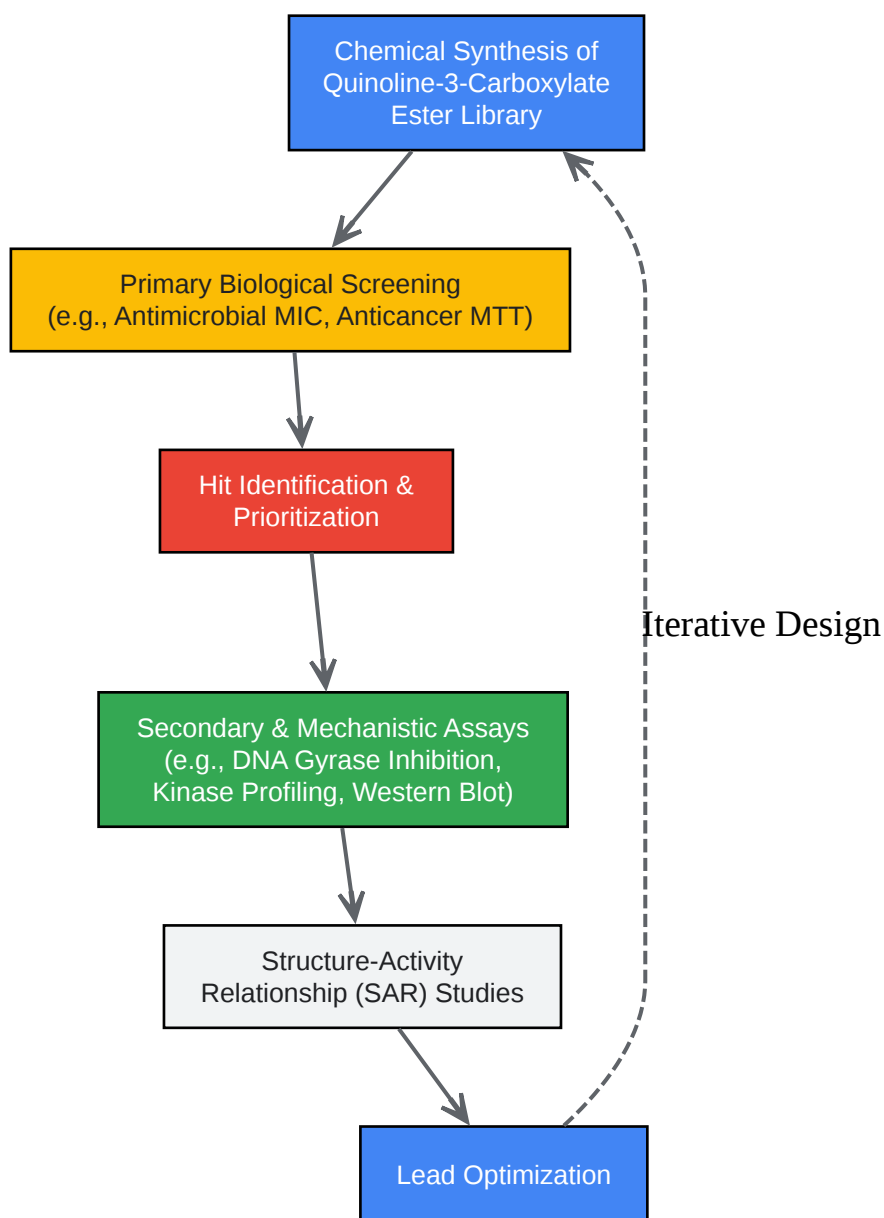
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Caption: Inhibition of RTKs by quinoline-3-carboxylate esters.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common feature of many cancers.^[14] Quinoline derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.^{[15][16]}





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